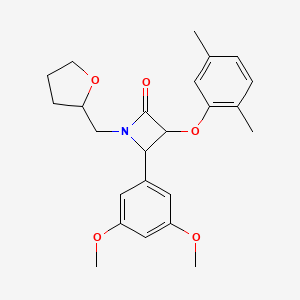

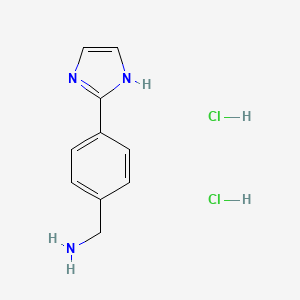

![molecular formula C8H14ClF2N B2560977 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride CAS No. 2490435-75-9](/img/structure/B2560977.png)

2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride” is a chemical compound with the IUPAC name 6,6-difluoro-2-methylspiro[3.3]heptan-2-amine hydrochloride . It has a molecular weight of 197.66 . The compound is typically stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13F2N.ClH/c1-6(11)2-7(3-6)4-8(9,10)5-7;/h2-5,11H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder . The country of origin is UA . The shipping temperature is normal .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research into spirocyclic compounds like 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride often focuses on their synthesis, structural analysis, and the exploration of their unique chemical properties. For instance, studies have detailed the relative stabilities of spirocyclopropanated cyclopropyl cations, highlighting the role of spiroannelation in stabilizing cyclopropyl cations against ring opening under solvolysis conditions (Kozhushkov et al., 2003). This type of research underscores the complex behavior of spirocyclic compounds and their potential for creating stable chemical structures.

Organosolubility and Optical Transparency

Spirocyclic compounds have also been studied for their organosolubility and optical transparency, particularly in the context of novel polyimides. Research has shown that spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomers can be synthesized to produce polyimides that are soluble in organic solvents and capable of forming transparent, flexible films. These materials exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, making them attractive for applications in electronics and materials science (Zhang et al., 2010).

Photophysical Properties and Self-assembly

The photophysical properties and self-assembly behaviors of amine groups-functionalized alcohol-soluble polyfluorene derivatives have been another area of focus. Such studies are crucial for understanding the materials' potential in optoelectronic applications. For example, research into polyfluorene derivatives with primary amine groups has revealed their good solubility in certain solvents and the importance of intramolecular/intermolecular hydrogen bonding and π–π stacking interactions in forming special surface morphologies (Guo et al., 2009).

Hole Transporting Material for Solar Cells

A study on a low-cost spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material for perovskite solar cells highlighted the potential of spirocyclic compounds in enhancing the efficiency of solar energy devices. The synthesized material delivered a competitive power conversion efficiency, demonstrating the promise of spirocyclic compounds in renewable energy technologies (Li et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2,2-difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N.ClH/c1-6(11)2-7(3-6)4-8(9,10)5-7;/h2-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRTWRQBOZIPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CC(C2)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

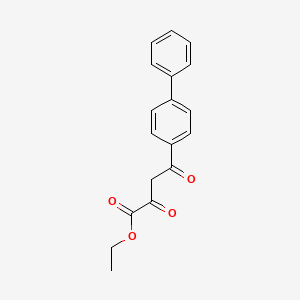

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2560899.png)

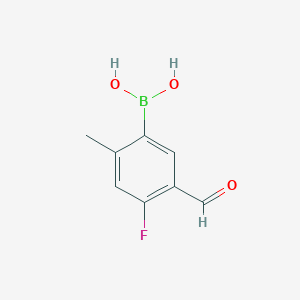

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2560901.png)

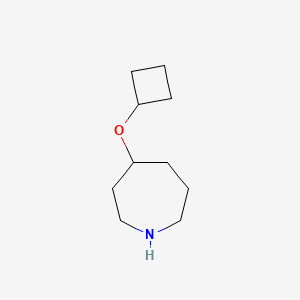

![6-(iodomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2560905.png)

![4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2560907.png)

![Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2560908.png)

![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2560911.png)

![4-[Amino(phenyl)methyl]benzoic acid;hydrochloride](/img/structure/B2560915.png)

![{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2560917.png)